molecular formula C11H15N3O B13563493 3-(5-Ethylfuran-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine

3-(5-Ethylfuran-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine

Cat. No.: B13563493
M. Wt: 205.26 g/mol
InChI Key: AQJQLXHUWDEFMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Ethylfuran-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine is a heterocyclic compound that features a furan ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Ethylfuran-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine typically involves the formation of the furan and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the furan ring, followed by the formation of the pyrazole ring through a condensation reaction with hydrazine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(5-Ethylfuran-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran or tetrahydrofuran derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction can produce tetrahydrofuran derivatives. Substitution reactions can introduce various functional groups onto the furan or pyrazole rings, leading to a wide range of derivatives.

Scientific Research Applications

3-(5-Ethylfuran-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structural features.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-Ethylfuran-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methylfuran-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine
  • 3-(5-Propylfuran-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine
  • 3-(5-Butylfuran-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine

Uniqueness

3-(5-Ethylfuran-2-yl)-1,4-dimethyl-1h-pyrazol-5-amine is unique due to the presence of the ethyl group on the furan ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different alkyl groups, the ethyl group may provide distinct steric and electronic effects, leading to unique properties and applications.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

5-(5-ethylfuran-2-yl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C11H15N3O/c1-4-8-5-6-9(15-8)10-7(2)11(12)14(3)13-10/h5-6H,4,12H2,1-3H3

InChI Key

AQJQLXHUWDEFMH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(O1)C2=NN(C(=C2C)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.